![molecular formula C12H10N2O2S B14247608 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one CAS No. 502935-49-1](/img/structure/B14247608.png)
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one: is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
科学的研究の応用
Chemistry:
In chemistry, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of bacteria and viruses makes it a promising candidate for the development of new drugs.
Medicine:
In medicine, this compound is explored for its anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antitumor activity against various cancer cell lines .
Industry:
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
作用機序
The mechanism of action of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist . These interactions can lead to the desired therapeutic effects, such as antimicrobial or anticancer activity.
類似化合物との比較
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Comparison:
Compared to similar compounds, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one stands out due to its unique structure and diverse range of applications. While other thiazole derivatives also exhibit medicinal and biological properties, this compound’s specific arrangement of functional groups enhances its reactivity and potential for drug development. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
502935-49-1 |
|---|---|
分子式 |
C12H10N2O2S |
分子量 |
246.29 g/mol |
IUPAC名 |
5-methoxy-2-methyl-[1,3]thiazolo[5,4-c]quinolin-4-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-13-10-8-5-3-4-6-9(8)14(16-2)12(15)11(10)17-7/h3-6H,1-2H3 |
InChIキー |
DPFWLHYJBRHQIG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C(=O)N(C3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


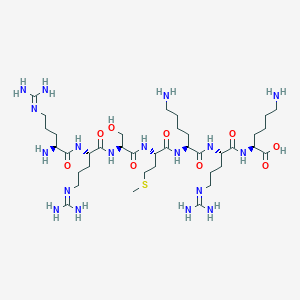
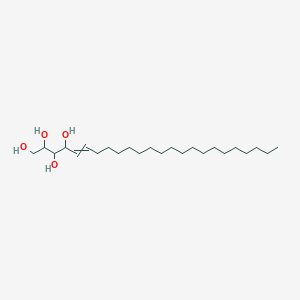
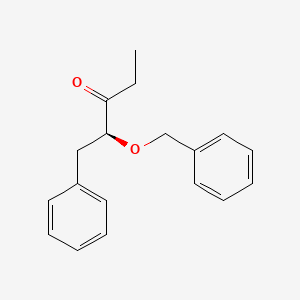
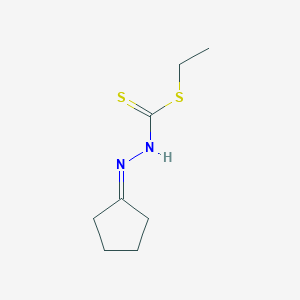
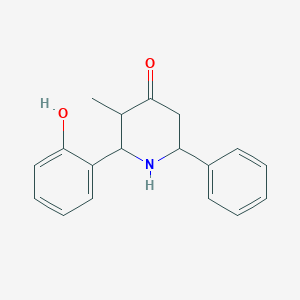

![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
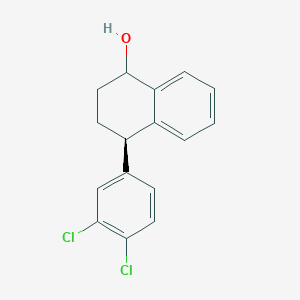
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

